3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene
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Overview
Description
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by its unique three-dimensional structure and conformational rigidity. Spirocyclic compounds are notable for their broad biological activity and are often found in natural products and pharmacologically relevant drugs .
Preparation Methods
The synthesis of 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves several steps. One common method includes the regioselective epoxide ring-opening reaction under the action of specific reagents . Industrial production methods often involve the use of advanced synthetic methodologies to ensure high yield and purity .
Chemical Reactions Analysis
3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen chloride and adenine . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a scaffold for the development of new therapeutic molecules and has shown broad biological activity . In the pharmaceutical industry, it is used in the synthesis of drugs with high affinity for specific molecular targets .
Mechanism of Action
The mechanism of action of 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to certain receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(2-Methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene include other spirocyclic compounds such as 8-azaspiro[5.6]dodec-10-ene . These compounds share similar structural features but differ in their specific biological activities and applications . The uniqueness of this compound lies in its specific three-dimensional structure and its broad range of biological activities .
Properties
Molecular Formula |
C16H28O |
---|---|
Molecular Weight |
236.39 g/mol |
IUPAC Name |
3-(2-methylbutan-2-yl)-7-oxaspiro[5.6]dodec-9-ene |
InChI |
InChI=1S/C16H28O/c1-4-15(2,3)14-8-11-16(12-9-14)10-6-5-7-13-17-16/h5,7,14H,4,6,8-13H2,1-3H3 |
InChI Key |
MVSMYARPLSAXQH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2(CCC=CCO2)CC1 |
Origin of Product |
United States |
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